

An In-depth Technical Guide to 3,5-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Difluoro-4-methylbenzonitrile

Cat. No.: B575272

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,5-Difluoro-4-methylbenzonitrile** (CAS No. 170572-50-6), a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. This document consolidates critical information regarding its chemical identity, synthesis, reactivity, and safety protocols. The unique electronic properties conferred by the difluoro substitution pattern make this compound a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both theoretical insights and practical guidance.

Core Identification and Physicochemical Properties

3,5-Difluoro-4-methylbenzonitrile is a substituted aromatic nitrile characterized by a benzene ring functionalized with two fluorine atoms, a methyl group, and a nitrile group. The strategic placement of these substituents imparts distinct electronic and steric properties that are highly valuable in organic synthesis.

Table 1: Chemical Identifiers and Properties

Identifier	Value	Source
IUPAC Name	3,5-Difluoro-4-methylbenzonitrile	N/A
Synonyms	4-Cyano-2,6-difluorotoluene	[1]
CAS Number	170572-50-6	[1]
Molecular Formula	C ₈ H ₅ F ₂ N	[1]
Molecular Weight	153.13 g/mol	N/A
InChIKey	AIHPFQMICHSKGT-UHFFFAOYSA-N	N/A

Synthesis and Molecular Architecture

While specific, detailed synthetic protocols for **3,5-Difluoro-4-methylbenzonitrile** are not extensively documented in publicly available literature, its structural analogues provide insights into potential synthetic strategies. The synthesis of fluorinated benzonitriles often involves multi-step sequences that can be adapted for this specific isomer.

A plausible synthetic approach could involve the Sandmeyer reaction, a cornerstone of aromatic chemistry. This would likely begin with a suitably substituted aniline precursor, which upon diazotization followed by cyanation, would yield the desired benzonitrile. The strategic introduction of the fluorine and methyl groups onto the aromatic ring at the correct positions in the starting aniline is a critical aspect of this synthetic design.

For instance, the synthesis of the related compound, 3-fluoro-4-methylbenzonitrile, has been achieved through the decarbonylation of a substituted acetophenone derivative, showcasing another potential avenue for the synthesis of fluorinated benzonitriles.[\[2\]](#) Another related synthesis involves the use of o-methylbenzylamine as a starting material, which undergoes nitration, diazotization, and cyanation to yield 3-fluoro-4-methylbenzonitrile.[\[2\]](#)

Plausible Synthetic Pathway via Sandmeyer Reaction

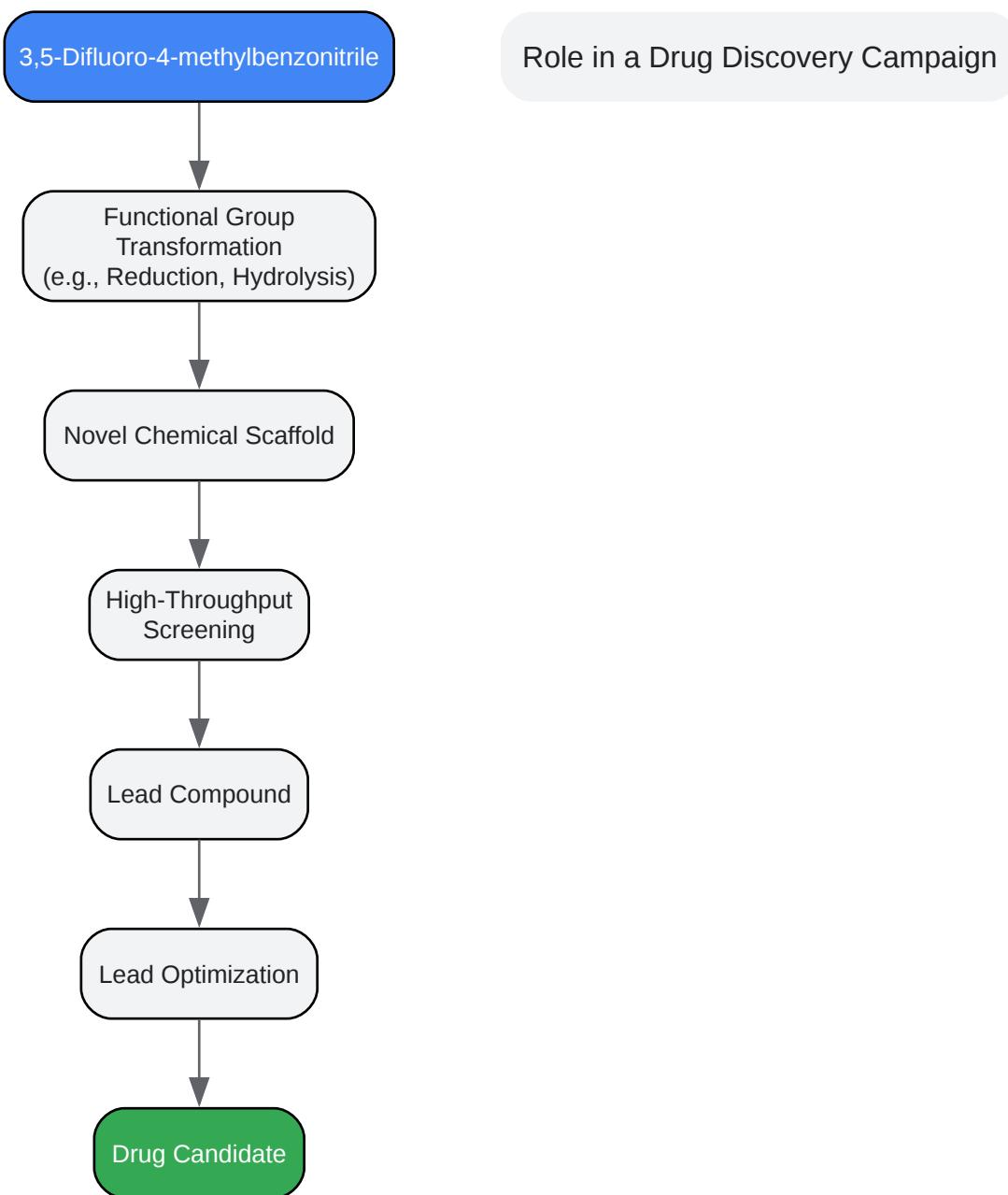
[Click to download full resolution via product page](#)

Figure 1. A conceptual synthetic pathway for **3,5-Difluoro-4-methylbenzonitrile**.

Chemical Reactivity and Synthetic Utility

The reactivity of **3,5-Difluoro-4-methylbenzonitrile** is governed by the interplay of its functional groups. The electron-withdrawing nature of the two fluorine atoms and the nitrile group significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. Conversely, the methyl group is an activating group that can direct electrophilic aromatic substitution, although the overall deactivated nature of the ring would necessitate forcing conditions for such reactions.

The nitrile group itself is a versatile functional handle that can undergo a variety of transformations:


- **Hydrolysis:** The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3,5-difluoro-4-methylbenzoic acid.
- **Reduction:** Catalytic hydrogenation or reduction with metal hydrides can convert the nitrile to a primary amine, (3,5-difluoro-4-methylphenyl)methanamine. This transformation is particularly valuable in drug discovery for introducing a key basic moiety.
- **Organometallic Addition:** Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

The presence of fluorine atoms enhances the molecule's metabolic stability and can influence its binding affinity to biological targets, making it an attractive scaffold for medicinal chemistry programs.^[3]

Applications in Drug Discovery and Development

Fluorinated organic molecules are of paramount importance in the pharmaceutical industry due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity.^[3] While specific examples of drug candidates derived directly from **3,5-Difluoro-4-methylbenzonitrile** are not readily found in the public domain, its structural motifs are present in a variety of biologically active compounds.

Aromatic nitriles are common intermediates in the synthesis of a wide range of pharmaceuticals.^[4] The difluoro-methyl-substituted phenyl ring is a key component in many modern drugs. For example, related fluorinated benzonitrile derivatives are instrumental in the synthesis of active pharmaceutical ingredients (APIs) for a variety of therapeutic areas.^[4] The unique substitution pattern of **3,5-Difluoro-4-methylbenzonitrile** makes it a promising starting material for the synthesis of novel drug candidates.

[Click to download full resolution via product page](#)

Figure 2. A conceptual workflow illustrating the utility of the title compound in drug discovery.

Spectroscopic Characterization

Definitive spectroscopic data for **3,5-Difluoro-4-methylbenzonitrile** is not widely published in peer-reviewed literature. However, based on the analysis of related structures, the following spectral characteristics can be anticipated:

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and a singlet or a narrow triplet (due to coupling with the two meta fluorine atoms) for the two aromatic protons.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the nitrile carbon, and the aromatic carbons. The carbons attached to the fluorine atoms will exhibit characteristic large one-bond C-F coupling constants.
- ^{19}F NMR: The fluorine NMR will likely show a single resonance, as the two fluorine atoms are chemically equivalent.
- IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretch is expected around 2230 cm^{-1} .
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

According to the Material Safety Data Sheet (MSDS), **3,5-Difluoro-4-methylbenzonitrile** should be handled with care in a well-ventilated laboratory setting.[\[1\]](#)

Table 2: Hazard and Precautionary Information

Category	Information	Source
GHS Pictograms	GHS07 (Harmful)	N/A
Signal Word	Warning	N/A
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	N/A
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spr ay), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)	N/A

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water. If inhaled, the individual should be moved to fresh air. Medical attention should be sought for any significant exposure.

Conclusion

3,5-Difluoro-4-methylbenzonitrile represents a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and materials science. Its unique electronic properties, stemming from the difluoro-substitution pattern, coupled with the synthetic versatility of the nitrile group, make it a compound of significant interest. This guide has provided a consolidated overview of its core properties, potential synthetic routes, reactivity, and safety considerations. As the demand for novel fluorinated compounds continues to grow,

3,5-Difluoro-4-methylbenzonitrile is poised to play an increasingly important role in the development of next-generation technologies and therapeutics.

References

- MSDS of **3,5-Difluoro-4-methylbenzonitrile**. (2014, March 14).
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
- Synthink. (n.d.). 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis.
- ACS Publications. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
- Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis.
- ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of...
- SpectraBase. (n.d.). 3,5-DIFLUORO-4-[(E)-(4H-1,2,4-TRIAZOL-4-YL-IMINO)-METHYL]-BENZONITRILE - Optional[13C NMR] - Chemical Shifts.
- Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
- HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
- PubChem. (n.d.). 3-Fluoro-4-methylbenzonitrile.
- PubChem. (n.d.). 3,5-Difluoro-4-nitrobenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. capotchem.cn [capotchem.cn]
- 2. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]
- 3. nbino.com [nbino.com]

- 4. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Difluoro-4-methylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b575272#3-5-difluoro-4-methylbenzonitrile-inchikey]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com